methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate
Overview
Description
Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy group, a pyridin-2-ylthioacetyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization to introduce the hydroxy group and the pyridin-2-ylthioacetyl group. The final step often involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The pyridin-2-ylthioacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester would yield an alcohol.
Scientific Research Applications
Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthioacetyl group may facilitate binding to enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing ring and have similar applications in medicinal chemistry.
Piperidine derivatives: Other piperidine-based compounds may have different substituents but share similar structural features and reactivity.
Uniqueness
Methyl (2R*,4S*)-4-hydroxy-1-[(pyridin-2-ylthio)acetyl]piperidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridin-2-ylthioacetyl group, in particular, differentiates it from other piperidine derivatives and enhances its potential for specific applications.
This detailed article provides a comprehensive overview of methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (2R,4S)-4-hydroxy-1-(2-pyridin-2-ylsulfanylacetyl)piperidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-14(19)11-8-10(17)5-7-16(11)13(18)9-21-12-4-2-3-6-15-12/h2-4,6,10-11,17H,5,7-9H2,1H3/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXGSAGOPKZAB-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1C(=O)CSC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CCN1C(=O)CSC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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